molecular formula C14H18N2O3 B5648382 N-cycloheptyl-2-nitrobenzamide

N-cycloheptyl-2-nitrobenzamide

Cat. No.: B5648382
M. Wt: 262.30 g/mol
InChI Key: LDPRNLJYHPKCDF-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-nitrobenzamide is an organic compound with the molecular formula C14H18N2O3. It belongs to the class of benzamides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptyl-2-nitrobenzamide can be synthesized through the condensation of 2-nitrobenzoyl chloride with cycloheptylamine. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) in the presence of a base like potassium carbonate. The reaction mixture is refluxed to facilitate the formation of the amide bond. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts and ultrasonic irradiation can also be employed to achieve a greener and more sustainable process .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-cycloheptyl-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-nitrobenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cycloheptyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-11-7-3-1-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h5-6,9-11H,1-4,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPRNLJYHPKCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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